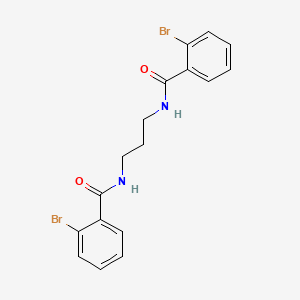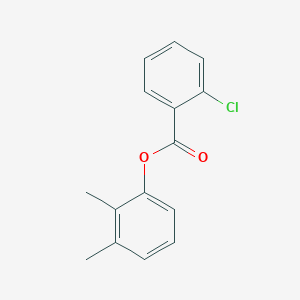![molecular formula C13H10N2 B4678298 (5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine](/img/structure/B4678298.png)
(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine
Descripción general
Descripción
(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine, also known as IPyMA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. IPyMA belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting molecule for research.
Mecanismo De Acción
The mechanism of action of (5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell survival pathways. In material science, the unique structure of this compound allows it to form strong intermolecular interactions, which leads to the formation of novel materials with unique properties.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine in lab experiments is its unique structure, which allows it to form strong intermolecular interactions and exhibit unique properties. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on (5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Another direction is to explore its potential applications in material science, such as in the development of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for metal-catalyzed reactions.
Propiedades
IUPAC Name |
1H-indeno[1,2-b]pyridin-5-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-8-12-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-8,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNQNGNLFTFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=CNC3=C2C=C1)C=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)



![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4678266.png)


![N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)
![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-(phenylsulfonyl)benzamide](/img/structure/B4678290.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4678301.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4678305.png)